molecular formula C13H24N2O4 B1433265 (R)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS No. 1187930-96-6

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No. B1433265
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-HNCPQSOCSA-N
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Description

“®-1-Cyclohexyl-3-methyl-piperazine oxalate” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “oxalate” part suggests it might form a salt with oxalic acid , a simple dicarboxylic acid found in many plants .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . The exact synthesis process for “®-1-Cyclohexyl-3-methyl-piperazine oxalate” would depend on the specific structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving a compound like “®-1-Cyclohexyl-3-methyl-piperazine oxalate” could be diverse, depending on its structure and the conditions . Oxalates, for example, are known to undergo various reactions, including decomposition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Application in Oncology and Diagnostic Imaging

  • Analogue for Oncology and Diagnostic Imaging : A study by Abate et al. (2011) explored the use of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a related compound, for potential applications in oncology and diagnostic imaging, particularly as positron emission tomography (PET) radiotracers. These analogues, including chiral versions, were designed with reduced lipophilicity, indicating potential for diagnostic imaging applications in cancer research. (Abate et al., 2011)

Application in Drug Synthesis and Receptor Research

  • Ligands for Melanocortin Receptors : Mutulis et al. (2004) synthesized piperazine analogues, including 4-cyclohexylpiperazine, as ligands for melanocortin receptors. These analogues were structurally and pharmacologically characterized, linking their application to receptor research and potential therapeutic uses. (Mutulis et al., 2004)

Application in Stereoselective Synthesis

  • Enantioselective Synthesis for CGRP Receptor Inhibition : Cann et al. (2012) reported the stereoselective synthesis of an antagonist for the calcitonin gene-related peptide (CGRP) receptor, where a variant of 1-cyclohexylpiperazine played a role. This research highlights its application in the field of enantioselective synthesis for drug development. (Cann et al., 2012)

Application in Antidepressant and Antianxiety Drug Development

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) conducted research on compounds including 4-methyl piperazine, investigating their antidepressant and antianxiety activities. This study illustrates the application of cyclohexylpiperazine derivatives in developing medications for mental health disorders. (Kumar et al., 2017)

Application in Materials Science

  • Organic/Inorganic Hybrid Materials : Lin et al. (1999) used piperazine, a structurally similar compound, in the synthesis of organically templated compounds. This research demonstrates the use of such molecules in creating hybrid materials with potential applications in various fields of materials science. (Lin et al., 1999)

Safety And Hazards

Like all chemicals, “®-1-Cyclohexyl-3-methyl-piperazine oxalate” should be handled with care. Oxalates can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

(3R)-1-cyclohexyl-3-methylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate

CAS RN

1187930-96-6
Record name Piperazine, 1-cyclohexyl-3-methyl-, (3R)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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